7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one

CYP2A6 inhibition Coumarin 7-hydroxylation Smoking cessation

This fully synthetic 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is the definitive choice for reproducible CYP2A6 inhibition assays, with a validated IC50 of 700 nM and mixed-type kinetics (Ki 200/800 nM). Its para-bromine substituent serves as a versatile handle for Suzuki, Buchwald, or Sonogashira derivatization, enabling rapid scaffold exploration without altering the chromen-2-one core. With a cLogP of ~7.5, it also provides an extreme-lipophilicity benchmark for cellular pharmacokinetic studies. Procure this exact substitution pattern to ensure target engagement, metabolic stability, and assay consistency in your drug-discovery or toxicology programs.

Molecular Formula C28H27BrO3
Molecular Weight 491.425
CAS No. 391890-60-1
Cat. No. B2526033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one
CAS391890-60-1
Molecular FormulaC28H27BrO3
Molecular Weight491.425
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Br)OC(=O)C=C2C4=CC=CC=C4
InChIInChI=1S/C28H27BrO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3
InChIKeyZVRLNIWXRSEKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((4-Bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one (CAS 391890-60-1): Core Structural and Physicochemical Profile for Procurement Decisions


7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is a fully synthetic small-molecule chromen-2-one (coumarin) derivative characterized by a 4-bromobenzyl ether substituent at position 7, an n-hexyl chain at position 6, and a phenyl ring at position 4 [1]. The presence of the bromine atom imparts a distinct molecular weight (491.43 g/mol) and a reactive aryl halide handle for potential cross-coupling derivatization, differentiating it from non-halogenated or chloro-substituted congeners in terms of lipophilicity (predicted logP ~7.5) and potential for bioisosteric replacement .

Why 7-((4-Bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one Cannot Be Readily Substituted by In-Class Analogs


Coumarin derivatives with comparable core structures often exhibit divergent biological profiles due to subtle variations in substitution pattern, halogen identity, and alkyl chain length. For instance, the replacement of a 4-bromobenzyl group with a 4-chlorobenzyl or benzyl group alters molecular electrostatic potential, CYP450 inhibition kinetics, and reactive oxygen species (ROS) scavenging capacity, as evidenced in systematic SAR studies of 7-O-substituted coumarins [1]. Consequently, procurement of a 'similar' coumarin without precise matching of the substitution pattern risks failure in target engagement, metabolic stability, and assay reproducibility. The quantitative evidence below demonstrates the specific differences that make 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one the scientifically appropriate choice for projects requiring consistent CYP2A6 inhibition or bromine-dependent reactivity.

Quantitative Differential Evidence for 7-((4-Bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one (CAS 391890-60-1) vs. Closest Analogs


CYP2A6 Inhibitory Potency: Bromo vs. Chloro vs. Unsubstituted 7-O-Benzyl Coumarins

In a head-to-head fluorescence-based CYP2A6 inhibition assay using recombinant human enzyme and coumarin 7-hydroxylation as substrate, the 4-bromobenzyl derivative (target compound) exhibited an IC50 of 700 nM, whereas a structurally matched 4-chlorobenzyl analog showed comparable but distinct inhibition kinetics, and the unsubstituted benzyl analog exhibited markedly reduced potency (IC50 > 5 µM) [1]. This confirms that bromine at the para-position is a critical determinant for high-affinity binding to the CYP2A6 active site.

CYP2A6 inhibition Coumarin 7-hydroxylation Smoking cessation

Ki Value for Mixed-Type CYP2A6 Inhibition: Bromo-Specific Binding Mode

The target compound displays a biphasic inhibition profile: a competitive Ki of 200 nM for coumarin 7-hydroxylation and a mixed-type Ki of 800 nM when nicotine is used as substrate [1]. This dual-mode inhibition is a specific consequence of the bromobenzyl group's ability to occupy a lipophilic sub-pocket near the heme, a feature not observed with non-halogenated or chloro-substituted analogs that exhibit purely competitive inhibition [2].

CYP2A6 Mechanism-based inhibition Enzyme kinetics

Molecular Weight and LogP as Determinants of Synthetic Versatility and Downstream Modification

With a molecular weight of 491.43 g/mol and cLogP of ~7.5, the target compound occupies a distinct physicochemical niche vs. smaller or less lipophilic coumarins (e.g., 7-ethoxy-6-hexyl-4-phenyl-chromen-2-one, MW 350.46, cLogP ~5.8) [1]. The bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate focused libraries, a capability absent in benzyl or chloro analogs due to differential reactivity of the C–Br bond .

Drug-likeness Lead optimization Halogen bonding

Optimal Application Scenarios for 7-((4-Bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one Based on Quantitative Differentiation


Selective CYP2A6 Inhibition for Smoking Cessation and Carcinogen Metabolism Studies

The compound's IC50 of 700 nM and mixed-type inhibition kinetics (Ki 200/800 nM) make it suitable as a pharmacologically well-characterized CYP2A6 tool inhibitor. Unlike unsubstituted benzyl coumarins that are essentially inactive, this bromo derivative provides consistent, quantifiable suppression of nicotine C-oxidation and aflatoxin B1 activation in human liver microsome preparations [1]. This enables reproducible assessment of CYP2A6-mediated metabolic pathways in drug discovery and toxicology [2].

Synthetic Diversity Point for Focused Coumarin Libraries

The para-bromine on the 7-benzyloxy substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing rapid exploration of biaryl, amino, and alkyne derivatives without altering the core chromen-2-one scaffold. This contrasts with the unsubstituted or chloro analogs, which require harsher conditions for further functionalization, thereby reducing yields and increasing costs in medicinal chemistry campaigns [1].

Physicochemical Probing of Lipophilic Membrane Partitioning in Cell-Based Assays

With a cLogP of ~7.5 and high membrane permeability predicted, 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one can be used as a benchmark compound to assess the impact of extreme lipophilicity on cellular pharmacokinetics, intracellular target engagement, and non-specific protein binding. Its unique MW/logP coordinate provides a valuable reference point for interpreting SAR in lead optimization studies of coumarin-based therapeutics [1].

Quote Request

Request a Quote for 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.